molecular formula C17H17N5O2 B11338165 4-(propan-2-yloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

4-(propan-2-yloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11338165
M. Wt: 323.35 g/mol
InChI Key: BUTMNXVFOUMUBF-UHFFFAOYSA-N
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Description

4-(PROPAN-2-YLOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PROPAN-2-YLOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with isopropyl chloroformate under basic conditions to form the intermediate isopropyl ester.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the intermediate with sodium azide and triethylamine in the presence of a suitable solvent such as dimethylformamide (DMF).

    Final Coupling Reaction: The final step involves coupling the tetrazole-substituted benzamide with 4-(propan-2-yloxy)phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(PROPAN-2-YLOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for tetrazole ring formation.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(PROPAN-2-YLOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Chemical Research: Employed as a building block in the synthesis of complex organic molecules for research purposes.

Mechanism of Action

The mechanism of action of 4-(PROPAN-2-YLOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(PROPAN-2-YLOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE: can be compared with other tetrazole-containing compounds such as:

Uniqueness

The uniqueness of 4-(PROPAN-2-YLOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE lies in its specific substitution pattern and the presence of the propan-2-yloxy group, which can impart distinct physicochemical properties and biological activities compared to other tetrazole-containing compounds.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

4-propan-2-yloxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C17H17N5O2/c1-12(2)24-16-9-3-13(4-10-16)17(23)19-14-5-7-15(8-6-14)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23)

InChI Key

BUTMNXVFOUMUBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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